molecular formula C11H14N2O2 B1396541 1-(3-Methyl-4-nitrophenyl)pyrrolidine CAS No. 218139-59-4

1-(3-Methyl-4-nitrophenyl)pyrrolidine

Cat. No. B1396541
CAS RN: 218139-59-4
M. Wt: 206.24 g/mol
InChI Key: UPSPVRUBINSVBS-UHFFFAOYSA-N
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Description

“1-(3-Methyl-4-nitrophenyl)pyrrolidine” is a small organic molecule that belongs to the class of pyrrolidines. It has a linear formula of C11H14N2O2 .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-4-nitrophenyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

“1-(3-Methyl-4-nitrophenyl)pyrrolidine” is a solid substance . Its molecular weight is 206.24 g/mol.

Scientific Research Applications

Synthesis and Material Applications

1-(3-Methyl-4-nitrophenyl)pyrrolidine and its derivatives are involved in diverse chemical reactions and material applications. For instance, the synthesis of pyrrolidines in [3+2] cycloaddition reactions has been explored, revealing the potential for these compounds in medicinal and industrial applications, such as in the production of dyes or agrochemical substances. The reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene was found to be of a polar nature, proceeding under mild conditions and yielding (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product (Żmigrodzka et al., 2022).

Catalytic Applications

Pyrrolidine derivatives are also noteworthy in catalytic applications. The compound (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, was shown to be an efficient organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without the need for any additive (Singh et al., 2013).

Material Properties and Applications

The study of pyrrolidine derivatives extends to the exploration of their material properties and applications. For example, a new 1-(4-Nitrophenyl) pyrrolidine single crystal was grown and characterized, revealing high crystalline nature and specific thermoanalytical and mechanical properties. This study indicates potential applications of such crystals in various technological fields (Nirosha et al., 2015).

Chemical Mechanism Studies

Pyrrolidine derivatives have been used to study chemical mechanisms. For instance, the kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates were investigated, contributing to a deeper understanding of the reaction pathways and the influence of molecular structure on reactivity (Castro et al., 2004).

Safety and Hazards

The safety information available suggests that “1-(3-Methyl-4-nitrophenyl)pyrrolidine” should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPVRUBINSVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4-nitrophenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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